

Application Notes and Protocols for 18:1 DGS-NTA(Ni) Liposome Preparation

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Compound of Interest

Compound Name: 18:1 DGS-NTA(Ni)

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Introduction

Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Their biocompatibility and ability to be functionalized make them ideal drug delivery vehicles. This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as **18:1 DGS-NTA(Ni)**.^{[1][2]} These liposomes are particularly useful for the targeted delivery of histidine-tagged (His-tagged) proteins and peptides, as the nickel-nitrilotriacetic acid (Ni-NTA) complex on the liposome surface exhibits a high affinity for the histidine tag.^{[2][3]} This interaction allows for the controlled and oriented attachment of biomolecules to the liposome surface, enabling applications in targeted drug delivery, vaccine development, and diagnostics.^{[4][5]}

Data Presentation

Table 1: Exemplary Lipid Formulations for DGS-NTA(Ni) Liposomes

Formulation	18:1 DGS-NTA(Ni) (mol%)	Matrix Lipid(s) (mol%)	Other Component s (mol%)	Primary Application	Reference
Scaffold Liposomes	3.3	DOPC (96.7)	-	In vitro protein-protein interaction studies	[6]
Enriched Scaffold	10	DOPC (40)	DOPE (35), Cardiolipin (15)	Enhanced protein binding studies	[6]
Immunoliposomes	1 - 4	Not specified	Not specified	Antibody fragment conjugation	[7]
Anionic Liposomes	4	DOPC (81)	DOPG (15)	Peptide and protein delivery	[8] [9]
Cationic Liposomes	4	DOPC (81)	DOTAP (15)	Nucleic acid delivery	[8]
General Purpose	5	EPC (95)	-	His-tagged protein immobilization	[10]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; EPC: Egg Phosphatidylcholine.

Table 2: Typical Experimental Parameters

Parameter	Value/Range	Notes
Total Lipid Concentration	1 - 25 mg/mL	Dependent on the specific application.
Solvent for Lipid Film	Chloroform or Chloroform:Methanol mixture	Ensure complete dissolution of all lipids.[11]
Hydration Buffer	Phosphate-Buffered Saline (PBS), HEPES buffer	Choice of buffer depends on the downstream application and stability of the encapsulated molecule.
Extrusion Pore Size	100 nm - 1 μ m	Multiple passes through the extruder ensure a uniform size distribution.[6][12]
Storage Temperature	4°C	For short-term storage (3-5 days).[6]
Storage Conditions	Protected from light	To prevent lipid oxidation.

Experimental Protocols

Materials and Equipment

- Lipids: **18:1 DGS-NTA(Ni)** and other desired lipids (e.g., DOPC, Cholesterol) in chloroform.
- Solvents: Chloroform, Methanol (HPLC grade).
- Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
- Glassware: Round-bottom flask or glass vials.[13]
- Rotary Evaporator or Nitrogen Stream.
- Vacuum Pump/Desiccator.[13]
- Water Bath or Heating Block.
- Liposome Extruder: (e.g., Avanti Mini-Extruder).[13]

- Polycarbonate Membranes: (e.g., 100 nm pore size).[13]
- Syringes: Gas-tight glass syringes.
- Dynamic Light Scattering (DLS) instrument for size analysis.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.

- Lipid Film Formation:
 - In a round-bottom flask, combine the desired lipids in the appropriate molar ratios. For example, for a 5 mol% **18:1 DGS-NTA(Ni)** formulation, mix the corresponding volumes of the lipid stock solutions.
 - The lipids are dissolved in an organic solvent, typically chloroform or a chloroform/methanol mixture.[10]
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.[14]
 - To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours or overnight.[6][13]
- Lipid Film Hydration:
 - Hydrate the dry lipid film by adding the desired aqueous buffer (e.g., PBS) pre-heated to a temperature above the phase transition temperature (T_c) of the lipids. For **18:1 DGS-NTA(Ni)** which has unsaturated acyl chains, hydration can typically be performed at room temperature.[6]
 - The final lipid concentration is typically between 1 and 2 mM.[6]

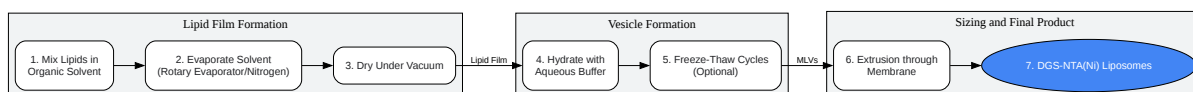
- Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This will result in a milky suspension.
- Freeze-Thaw Cycles (Optional but Recommended):
 - To enhance the encapsulation efficiency of hydrophilic molecules and promote the formation of unilamellar vesicles, subject the liposome suspension to several (e.g., 4-5) freeze-thaw cycles.[\[6\]](#)
 - This involves freezing the suspension in liquid nitrogen until completely frozen and then thawing it in a water bath at a temperature above the lipid T_c.[\[6\]](#)
- Extrusion for Size Homogenization:
 - To produce liposomes with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[\[12\]](#)
 - Assemble the extruder with the desired membrane according to the manufacturer's instructions.
 - Heat the extruder to a temperature above the T_c of the lipids.
 - Pass the liposome suspension through the membrane multiple times (typically 11-21 passes) to ensure a narrow size distribution. The final liposome suspension should appear translucent.[\[6\]](#)
- Characterization:
 - Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
 - The concentration of the liposomes can be determined using methods such as a phosphate assay.

Protocol 2: His-tagged Protein Conjugation to DGS-NTA(Ni) Liposomes

- Incubation:

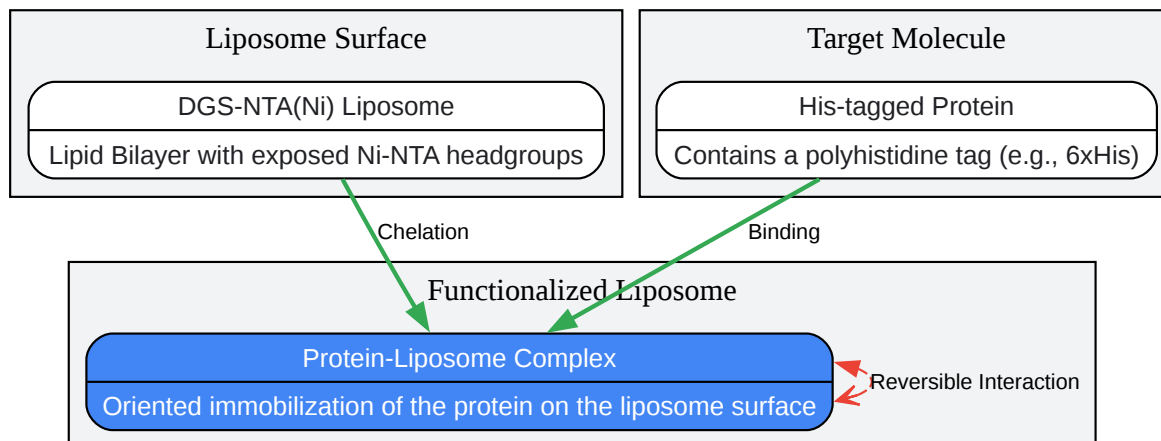
- Mix the prepared DGS-NTA(Ni) liposomes with the His-tagged protein of interest in a suitable buffer.
- The molar ratio of accessible NTA(Ni) groups to the His-tagged protein can be varied to optimize binding. A 1:1 molar ratio of His6-tagged protein to NTA(Ni) lipid is a good starting point.^[15]
- Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.^[15]
- Removal of Unbound Protein (Optional):
 - If necessary, unbound protein can be removed by methods such as size exclusion chromatography or dialysis.

Mandatory Visualization



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Caption: Workflow for **18:1 DGS-NTA(Ni)** liposome preparation.



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Caption: His-tagged protein conjugation to DGS-NTA(Ni) liposomes.

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